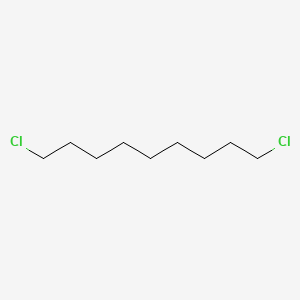1,9-Dichlorononane
CAS No.: 821-99-8
Cat. No.: VC2120233
Molecular Formula: C9H18Cl2
Molecular Weight: 197.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 821-99-8 |
|---|---|
| Molecular Formula | C9H18Cl2 |
| Molecular Weight | 197.14 g/mol |
| IUPAC Name | 1,9-dichlorononane |
| Standard InChI | InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
| Standard InChI Key | JMGRNJZUQCEJDB-UHFFFAOYSA-N |
| SMILES | C(CCCCCl)CCCCCl |
| Canonical SMILES | C(CCCCCl)CCCCCl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
1,9-Dichlorononane is a colorless liquid with the molecular formula C₉H₁₈Cl₂. It has a molecular weight of 197.143 g/mol and is registered with CAS number 821-99-8 . The compound is also known by several synonyms including nonamethylene dichloride, 1,9-dichlornonane, and nonane, 1,9-dichloro- .
Structural Representation
The chemical structure of 1,9-dichlorononane consists of a linear nine-carbon chain with chlorine atoms attached to both terminal carbon atoms. This configuration can be represented by the SMILES notation C(CCCCCl)CCCCCl and the InChI notation InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 . The compound has the InChIKey JMGRNJZUQCEJDB-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .
Physical and Chemical Properties
1,9-Dichlorononane exhibits distinct physical and chemical properties that are summarized in the following table:
Analytical Characterization
Chromatographic Analysis
Gas chromatography is commonly employed for the analytical determination of 1,9-dichlorononane. According to published data, when analyzed on a capillary column with Apiezon L as the active phase at 130°C, 1,9-dichlorononane exhibits a retention index (RI) of 1435 . This information is valuable for the identification and quantification of the compound in complex mixtures.
Predicted Collision Cross Section
Advanced analytical techniques utilize collision cross section (CCS) measurements for compound identification. Predicted CCS values for various adducts of 1,9-dichlorononane are presented in the table below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.08583 | 141.6 |
| [M+Na]⁺ | 219.06777 | 153.8 |
| [M+NH₄]⁺ | 214.11237 | 150.7 |
| [M+K]⁺ | 235.04171 | 144.8 |
| [M-H]⁻ | 195.07127 | 142.0 |
| [M+Na-2H]⁻ | 217.05322 | 146.2 |
| [M]⁺ | 196.07800 | 144.0 |
| [M]⁻ | 196.07910 | 144.0 |
Applications and Uses
Pharmaceutical Applications
Microbial Degradation
Aerobic vs. Anaerobic Dehalogenation
Unlike some shorter-chain haloalkanes such as 1-chlorobutane, which can be dehalogenated under anaerobic conditions, microorganisms capable of utilizing 1,9-dichlorononane release halogens only under aerobic conditions . This requirement for oxygen suggests that the dehalogenation mechanism likely involves oxygenase enzymes, which incorporate oxygen atoms during the initial attack on the halogenated substrate.
Enzyme Systems
The enzyme systems responsible for the dehalogenation of 1,9-dichlorononane appear to be related to those involved in the degradation of n-alkanes. Studies have shown that bacteria on incubation of sewage with 1,9-dichlorononane increased their subsequent capacity to dehalogenate, suggesting potential adaptation or induction of specific enzyme systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume